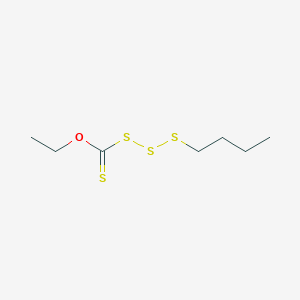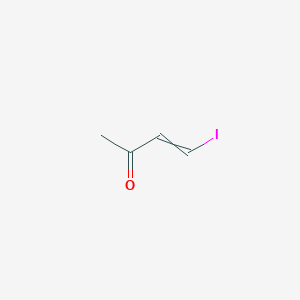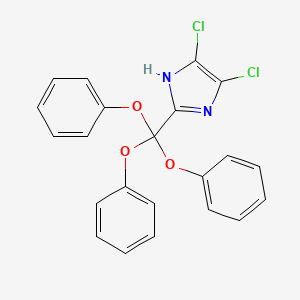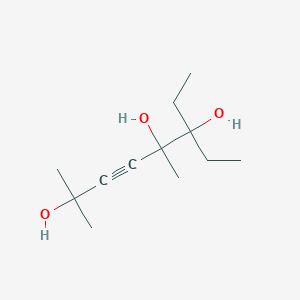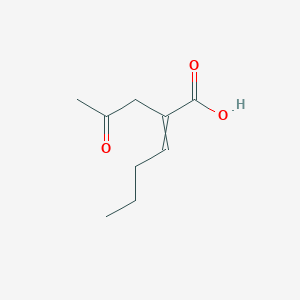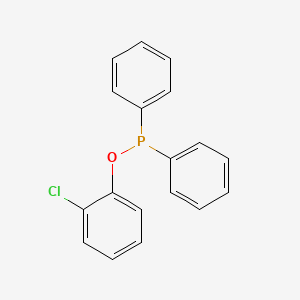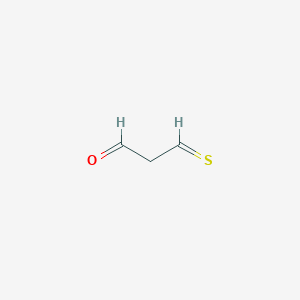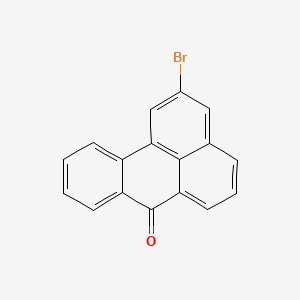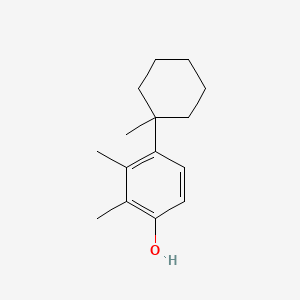
(2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile is a chiral cyclopropane derivative. Cyclopropane compounds are known for their strained ring structure, which imparts unique chemical properties. The presence of nitrile groups and the specific stereochemistry make this compound interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl or isopropyl groups, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction of the nitrile groups can yield primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitrile derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with specific stereochemistry.
Biology
Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
The compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action for (2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile groups can form hydrogen bonds or participate in other interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile: The enantiomer of the compound with different stereochemistry.
Cyclopropane-1,1-dicarbonitrile: Lacks the methyl and isopropyl groups.
2-Methylcyclopropane-1,1-dicarbonitrile: Lacks the isopropyl group.
Uniqueness
The specific stereochemistry and the presence of both methyl and isopropyl groups make (2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile unique
Propriétés
Numéro CAS |
64206-74-2 |
|---|---|
Formule moléculaire |
C9H12N2 |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
(2S,3S)-2-methyl-3-propan-2-ylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C9H12N2/c1-6(2)8-7(3)9(8,4-10)5-11/h6-8H,1-3H3/t7-,8-/m0/s1 |
Clé InChI |
SXNAZTOMZZRICJ-YUMQZZPRSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C1(C#N)C#N)C(C)C |
SMILES canonique |
CC1C(C1(C#N)C#N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14506638.png)

